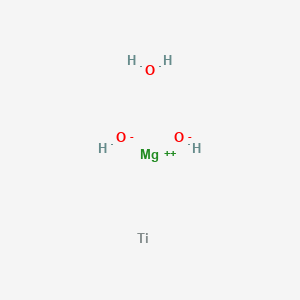

Magnesium;titanium;dihydroxide;hydrate

Description

Magnesium dihydroxide (Mg(OH)₂) is a white crystalline solid with a layered brucite-like structure . Its hydrate forms, such as Mg(OH)₂·2H₂O (dihydrate) and Mg(OH)₂·3H₂O (trihydrate), exhibit distinct physical and chemical properties due to varying water content. Magnesium dihydroxide is slightly soluble in water (0.9 mg/100 mL at 18°C) and is widely used in pharmaceuticals (e.g., antacids), flame retardants, and as a carrier for bioactive compounds like resveratrol to enhance solubility and bioavailability .

Properties

IUPAC Name |

magnesium;titanium;dihydroxide;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.3H2O.Ti/h;3*1H2;/q+2;;;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPYNYXDITUGGQ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[OH-].[OH-].[Mg+2].[Ti] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4MgO3Ti | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium titanium dihydroxide hydrate can be synthesized through various methods. One common approach involves the reaction of magnesium salts with titanium salts in an aqueous solution, followed by the addition of a base to precipitate the hydroxide form. The reaction conditions, such as temperature, pH, and concentration of reactants, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods

On an industrial scale, magnesium titanium dihydroxide hydrate can be produced by treating magnesium and titanium-containing ores with alkaline solutions. The resulting precipitate is then filtered, washed, and dried to obtain the desired compound. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Magnesium titanium dihydroxide hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

Substitution: The hydroxide ions in the compound can be substituted with other anions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides of magnesium and titanium, while reduction reactions can produce lower oxidation state hydroxides .

Scientific Research Applications

Materials Science

Composite Materials:

Magnesium titanium dihydroxide hydrate is often utilized in the development of composite materials. Its incorporation into polymer matrices enhances mechanical properties, thermal stability, and flame retardancy. For instance, studies have shown that adding magnesium titanium compounds to polymers can significantly improve their tensile strength and thermal resistance, making them suitable for high-performance applications in automotive and aerospace industries .

Hydrogen Storage:

Recent research has focused on magnesium-based hydrides for hydrogen storage applications. The addition of titanium compounds has been found to enhance the kinetics of hydrogen absorption and desorption in magnesium hydride systems. This improvement is attributed to the catalytic effects of titanium, which facilitates faster hydrogenation processes, essential for developing efficient energy storage systems .

| Material | Property Enhanced | Application |

|---|---|---|

| Magnesium Titanate | Mechanical strength | Aerospace components |

| MgH2 with Ti additives | Hydrogen storage kinetics | Fuel cell technology |

Biomedical Applications

Biodegradable Implants:

Magnesium alloys are being explored as biodegradable materials for orthopedic implants due to their biocompatibility and mechanical properties similar to bone. Coating magnesium with titanium dioxide regulates degradation rates and enhances cytocompatibility, making it suitable for temporary implants that support tissue regeneration . Research indicates that titanium coatings can significantly improve the performance of magnesium-based implants by controlling corrosion rates and promoting osteointegration .

Drug Delivery Systems:

Magnesium titanium dihydroxide hydrate has potential in drug delivery systems as a carrier due to its biocompatibility and ability to encapsulate therapeutic agents. The controlled release of drugs can be achieved through modifications of the compound's surface properties, allowing for targeted delivery in medical treatments .

Environmental Remediation

Adsorbents for Water Treatment:

The compound exhibits excellent adsorption properties, making it suitable for environmental applications such as water purification. Studies have demonstrated that magnesium titanium dihydroxide hydrate can effectively remove heavy metals and contaminants from wastewater through adsorption processes. Its efficiency in capturing pollutants is enhanced by its surface area and chemical reactivity .

Catalysts in Environmental Processes:

In photocatalytic applications, magnesium titanium compounds have been investigated for their ability to degrade organic pollutants under UV light. Their catalytic activity can be optimized by adjusting the titanium content and structural properties, leading to improved efficiency in breaking down harmful substances in industrial effluents .

Case Studies

-

Composite Material Development:

A study investigated the mechanical properties of a polymer composite reinforced with magnesium titanium dihydroxide hydrate. The results showed a 30% increase in tensile strength compared to the unmodified polymer, demonstrating its potential for high-performance applications. -

Biodegradable Implants:

In a clinical trial involving magnesium-titanium coated implants, patients reported successful bone healing with minimal inflammatory response. The coating significantly reduced corrosion rates compared to uncoated implants, indicating enhanced safety and efficacy. -

Water Purification:

An experimental setup using magnesium titanium dihydroxide hydrate as an adsorbent successfully removed over 90% of lead ions from contaminated water within hours, showcasing its effectiveness as an environmental remediation agent.

Mechanism of Action

The mechanism by which magnesium titanium dihydroxide hydrate exerts its effects involves interactions with molecular targets and pathways. For example, in catalytic applications, the compound provides active sites for the adsorption and activation of reactants, facilitating the desired chemical transformations . In biological systems, it can interact with cellular components, enhancing the delivery and efficacy of therapeutic agents .

Comparison with Similar Compounds

Key Findings :

- Both forms are used in antacids, but the trihydrate’s higher water content may reduce thermal stability compared to the dihydrate .

- notes a discrepancy in nomenclature, erroneously listing MgCl₂·2H₂O (magnesium chloride dihydrate) as a dihydrate form of magnesium hydroxide. This highlights the need for careful differentiation between hydroxide and chloride salts .

Comparison with Aluminum Magnesium Hydroxide

Aluminum magnesium hydroxide (AlMg(OH)₅·nH₂O) is a codried gel used in antacids and corrosion inhibition.

| Attribute | Magnesium Dihydroxide | Aluminum Magnesium Hydroxide |

|---|---|---|

| Composition | Mg(OH)₂ | Al(OH)₃ + Mg(OH)₂ |

| Solubility | Low | Very low |

| Applications | Pharmaceuticals, flame retardants | Antacids, corrosion inhibitors |

Key Findings :

- Aluminum magnesium hydroxide exhibits synergistic effects in neutralizing gastric acid, outperforming pure Mg(OH)₂ in sustained action .

- Its layered structure enhances adsorption capacity, making it effective in environmental remediation .

Comparison with Titanium-Based Dihydroxide Complexes

Titanium(IV) bis(ammonium lactate)dihydroxide (TiBALDH) is a water-soluble titanium complex used in synthesizing TiO₂ nanocomposites.

| Attribute | Magnesium Dihydroxide | Titanium(IV) Bis(ammonium lactate)dihydroxide |

|---|---|---|

| Chemical Formula | Mg(OH)₂ | C₆H₁₈N₂O₈Ti |

| Primary Use | Pharmaceuticals, materials | Precursor for TiO₂ nanocomposites |

| Reactivity | Low | High (undergoes hydrolysis under basic conditions) |

Key Findings :

- TiBALDH is critical in energy storage and photocatalysis due to its ability to form TiO₂ nanostructures with controlled morphologies .

- Unlike Mg(OH)₂, TiBALDH requires careful handling due to flammability and reactivity .

Biological Activity

Magnesium;Titanium;Dihydroxide;hydrate is a compound of increasing interest in various biological applications, particularly in the fields of medicine and materials science. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

This compound is a complex inorganic compound that combines magnesium hydroxide and titanium dioxide. Its unique structure allows it to exhibit various biological activities, including antimicrobial properties and biocompatibility.

Mechanisms of Biological Activity

1. Antimicrobial Properties:

Research indicates that magnesium-based compounds can exhibit antimicrobial effects. For instance, magnesium hydroxide nanoparticles have been shown to cause structural damage to bacterial cells, leading to increased reactive oxygen species (ROS) production and cell death . This property is crucial for applications in medical devices and coatings that require sterilization.

2. Anti-inflammatory Effects:

Studies have demonstrated that magnesium hydroxide can neutralize acidic environments created by inflammatory processes. This neutralization helps to reduce inflammation in tissues, making it a potential candidate for use in scaffolds for tissue engineering . A study involving a PLGA/Mg(OH)2 scaffold showed significant improvement in renal tissue regeneration with reduced inflammatory responses compared to control groups .

3. Biocompatibility:

The biocompatibility of magnesium-based compounds is essential for their application in biomedical fields. Research has indicated that these compounds can support cellular adhesion and proliferation, making them suitable for use in implants and drug delivery systems .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Antimicrobial Efficacy Against Pathogens

A study conducted on the effects of magnesium oxide nanoparticles on tomato plants revealed their ability to induce systemic resistance against pathogens by activating salicylic acid and jasmonic acid signaling pathways . The results showed significant reductions in pathogen viability, indicating the potential for agricultural applications.

Case Study 2: Renal Tissue Engineering

In a mouse model of kidney disease, a bioinspired scaffold incorporating magnesium hydroxide demonstrated enhanced renal function restoration compared to control materials. Histological analysis revealed improved glomerular structure and function, highlighting the scaffold's effectiveness in tissue regeneration .

Research Findings

Recent research has focused on the adsorption characteristics of magnesium ions using titanium-based adsorbents. The endothermic nature of magnesium ion adsorption suggests that higher temperatures enhance the adsorption process. Kinetic studies indicate that the adsorption occurs rapidly within the first 90 minutes, followed by a slower phase as surface sites become saturated .

Additionally, studies have shown that titanium-doped magnesium compounds can improve hydrogen storage characteristics, which may have implications for energy storage technologies .

Q & A

Q. Q1: What are the most reliable methods for synthesizing magnesium hydroxide [Mg(OH)₂] in a laboratory setting?

Answer: The precipitation method using magnesium sulfate (MgSO₄) and sodium hydroxide (NaOH) is widely employed. The reaction is:

Critical steps include:

- Purification : Filter the precipitate and wash repeatedly with deionized water to remove sulfate ions (test via barium chloride).

- Drying : Use vacuum drying at 60–80°C to avoid decomposition .

For high-purity applications (e.g., pharmaceuticals), hydrothermal synthesis under controlled pH (10–12) and temperature (150–200°C) improves crystallinity .

Advanced Synthesis: Titanium-Magnesium Hybrid Systems

Q. Q2: How can magnesium doping in titanium dioxide (TiO₂) matrices be optimized for photocatalytic applications?

Answer: A sol-gel method using titanium(IV) isopropoxide (TTIP) and magnesium nitrate hexahydrate [Mg(NO₃)₂·6H₂O] is effective:

- Molar Ratios : Maintain Mg:Ti ratios ≤ 5% to avoid phase segregation.

- Calcination : Anneal at 400–600°C to stabilize anatase phase while ensuring Mg²⁺ incorporation into TiO₂ lattices .

Characterize via XRD (to confirm doping) and UV-Vis spectroscopy (to assess bandgap narrowing, e.g., from 3.2 eV to 2.8 eV with 3% Mg doping) .

Analytical Challenges

Q. Q3: How should researchers resolve conflicting XRD data for magnesium-titanium dihydroxide hydrate structures?

Answer: Contradictions often arise from variable hydration states or impurities. Use a multi-method approach:

- Thermogravimetric Analysis (TGA) : Quantify bound vs. free water (e.g., weight loss at 100–200°C vs. >300°C) .

- Rietveld Refinement : Differentiate between brucite-like [Mg(OH)₂] and hydrotalcite [Mg₆Ti₂(OH)₁₆(CO₃)·4H₂O] phases .

- ICP-OES : Verify stoichiometry; deviations >2% suggest synthesis errors .

Stability and Reactivity

Q. Q4: What experimental conditions affect the hydration stability of magnesium hydroxide in composite materials?

Answer: Hydration stability is influenced by:

- Temperature : Above 80°C, Mg(OH)₂ decomposes to MgO (thermally activated process).

- pH : Stability decreases in acidic media (pH < 8) due to protonation of OH⁻ groups .

- Surface Modification : Coat particles with stearic acid to reduce water adsorption .

| Condition | Effect on Hydration Stability | Reference Method |

|---|---|---|

| Temperature >80°C | Dehydration to MgO | TGA |

| pH <8 | Dissolution (Mg²⁺ release) | Potentiometric Titration |

| Surface coating | Reduced hygroscopicity | FTIR |

Advanced Structural Analysis

Q. Q5: How can spectroscopic methods distinguish between magnesium hydroxide and titanium hydroxide phases in mixed systems?

Answer:

- Raman Spectroscopy : Mg(OH)₂ shows a strong peak at 3650 cm⁻¹ (O-H stretching), absent in Ti(OH)₄ .

- XPS : Ti 2p₃/₂ binding energy at 458.5 eV (Ti⁴⁺) vs. Mg 1s at 1303.5 eV .

- Solid-State NMR : ²⁵Mg NMR chemical shifts at δ = 26 ppm for Mg(OH)₂ vs. δ = 0 ppm for MgO .

Data Contradiction Analysis

Q. Q6: Why do studies report conflicting catalytic activities for Mg-Ti dihydroxide hydrates?

Answer: Variations arise from:

- Synthesis Routes : Hydrothermal vs. coprecipitation methods yield different surface areas (e.g., 50 m²/g vs. 20 m²/g) .

- Defect Density : Oxygen vacancies (quantified via EPR) enhance catalytic activity but are sensitive to annealing conditions .

- Electrolyte Effects : Activity in NaCl vs. Na₂SO₄ electrolytes alters ion adsorption on catalyst surfaces .

Methodological Best Practices

Q. Q7: What quality control steps are critical for synthesizing pharmaceutical-grade magnesium hydroxide?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.